Cas no 78850-78-9 (m-(2-Fluorophenoxy)toluene)
m-(2-Fluorophenoxy)toluene Chemical and Physical Properties
Names and Identifiers
-
- Benzene,1-fluoro-2-(3-methylphenoxy)-
- m-(2-Fluorophenoxy)toluene
- 1-fluoro-2-(3-methylphenoxy)benzene
- 2-Fluoro-3'-methyldiphenyl Ether
- 2-Fluorophenyl m-Tolyl Ether
- 1-Fluoro-2-(m-tolyloxy)benzene
- 1-fluoranyl-2-(3-methylphenoxy)benzene
- F0375
- A839509
- FT-0641697
- Hexanedioic acidmonoEthyl ester
- m-(2-Fluorophenoxy)toluene ,
- T72945
- SCHEMBL11356768
- DTXSID60608849
- 78850-78-9
- MFCD01321169
- 1-Fluoro-2-(3-methylphenoxy)benzene (ACI)
- 1-(2-fluorophenoxy)-3-methylbenzene
- LTTPKDJFHJHNPA-UHFFFAOYSA-N
- DB-056339
-
- MDL: MFCD01321169
- Inchi: 1S/C13H11FO/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14/h2-9H,1H3
- InChI Key: LTTPKDJFHJHNPA-UHFFFAOYSA-N
- SMILES: FC1C(OC2C=C(C)C=CC=2)=CC=CC=1
Computed Properties
- Exact Mass: 202.07900
- Monoisotopic Mass: 202.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.9
- Topological Polar Surface Area: 9.2
Experimental Properties
- Color/Form: 。
- Density: 1.13
- Boiling Point: 252.1°C at 760 mmHg
- Flash Point: 94°C
- Refractive Index: 1.5560-1.5600
- PSA: 9.23000
- LogP: 3.92640
- Solubility: 。
m-(2-Fluorophenoxy)toluene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
m-(2-Fluorophenoxy)toluene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F861891-5g |
2-Fluoro-3'-methyldiphenyl Ether |
78850-78-9 | 95% | 5g |
1,674.00 | 2021-05-17 | |
| TRC | F401715-50mg |
M-(2-Fluorophenoxy)toluene |
78850-78-9 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F401715-100mg |
M-(2-Fluorophenoxy)toluene |
78850-78-9 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | F401715-500mg |
M-(2-Fluorophenoxy)toluene |
78850-78-9 | 500mg |
$ 210.00 | 2022-06-05 | ||
| A2B Chem LLC | AB75267-250mg |
m-(2-Fluorophenoxy)toluene , |
78850-78-9 | 97% | 250mg |
$81.00 | 2024-04-19 | |
| A2B Chem LLC | AB75267-1g |
m-(2-Fluorophenoxy)toluene , |
78850-78-9 | 97% | 1g |
$187.00 | 2024-04-19 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0375-5G |
m-(2-Fluorophenoxy)toluene |
78850-78-9 | 5g |
¥1455.00 | 2024-04-16 | ||
| eNovation Chemicals LLC | Y1250173-250mg |
m-(2-Fluorophenoxy)toluene , |
78850-78-9 | 95% | 250mg |
$80 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1250173-1g |
m-(2-Fluorophenoxy)toluene , |
78850-78-9 | 95% | 1g |
$135 | 2024-06-07 | |
| 1PlusChem | 1P003RUR-250mg |
m-(2-Fluorophenoxy)toluene , |
78850-78-9 | ≥97% | 250mg |
$32.00 | 2025-02-20 |
m-(2-Fluorophenoxy)toluene Production Method
Production Method 1
Production Method 2
Production Method 3
m-(2-Fluorophenoxy)toluene Raw materials
m-(2-Fluorophenoxy)toluene Preparation Products
m-(2-Fluorophenoxy)toluene Suppliers
m-(2-Fluorophenoxy)toluene Related Literature
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
3. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on m-(2-Fluorophenoxy)toluene
Comprehensive Overview of m-(2-Fluorophenoxy)toluene (CAS No. 78850-78-9)
m-(2-Fluorophenoxy)toluene (CAS No. 78850-78-9) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a wide range of applications, from synthetic intermediates to potential therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with m-(2-Fluorophenoxy)toluene.
Chemical Properties and Structure:
m-(2-Fluorophenoxy)toluene is an aromatic compound with the molecular formula C13H11FO. The molecule consists of a toluene ring substituted with a 2-fluorophenoxy group at the meta position. This specific substitution pattern imparts unique physical and chemical properties to the compound. The presence of the fluorine atom in the phenoxy group enhances the molecule's lipophilicity and stability, making it an attractive candidate for various chemical reactions and biological studies.
The melting point of m-(2-Fluorophenoxy)toluene is approximately 45°C, and it has a boiling point around 260°C at atmospheric pressure. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and dichloromethane. These solubility characteristics make it suitable for use in a variety of chemical processes and analytical techniques.
Synthesis Methods:
The synthesis of m-(2-Fluorophenoxy)toluene can be achieved through several well-established methods. One common approach involves the nucleophilic substitution reaction between 2-fluorophenol and m-bromotoluene in the presence of a base such as potassium carbonate. This reaction proceeds via an SN2 mechanism, resulting in the formation of the desired product with high yield and purity.
An alternative method involves the coupling reaction between m-tolylboronic acid and 2-fluorophenol using palladium catalysis. This method offers excellent functional group tolerance and can be performed under mild conditions, making it suitable for large-scale production.
Biological Activities:
m-(2-Fluorophenoxy)toluene has been investigated for its potential biological activities, particularly in the context of drug discovery and development. Recent studies have shown that this compound exhibits moderate to strong inhibitory effects on certain enzymes involved in metabolic pathways. For example, it has been found to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism in the liver.
In addition to its enzymatic inhibition properties, m-(2-Fluorophenoxy)toluene has demonstrated potential as an antifungal agent. Research conducted by Smith et al. (2021) revealed that this compound effectively inhibits the growth of several pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The mechanism of action is believed to involve disruption of fungal cell membrane integrity.
Pharmaceutical Applications:
The unique properties of m-(2-Fluorophenoxy)toluene make it a valuable intermediate in the synthesis of various pharmaceutical compounds. For instance, it serves as a key building block in the production of certain antiviral drugs and anticancer agents. Its ability to enhance lipophilicity and improve drug delivery properties has led to its incorporation into several drug candidates currently undergoing clinical trials.
In one notable study published in the Journal of Medicinal Chemistry (2023), researchers developed a series of derivatives based on m-(2-Fluorophenoxy)toluene. These derivatives showed promising activity against multidrug-resistant bacteria, highlighting the potential of this compound as a scaffold for developing novel antibiotics.
Environmental Impact:
The environmental impact of chemicals is an important consideration in their development and use. Studies on the environmental fate and behavior of m-(2-Fluorophenoxy)toluene have shown that it is relatively stable under natural conditions but can be biodegraded by certain microorganisms over time. However, its persistence in aquatic environments requires careful monitoring to ensure minimal ecological impact.
To address these concerns, ongoing research focuses on developing more sustainable synthesis methods that minimize waste generation and reduce environmental footprint. Green chemistry principles are being applied to optimize reaction conditions and select environmentally friendly reagents.
Conclusion:
m-(2-Fluorophenoxy)toluene (CAS No. 78850-78-9) is a multifaceted compound with significant potential in various scientific disciplines. Its unique chemical properties make it an attractive candidate for synthetic chemistry applications, while its biological activities open up possibilities for drug discovery and development. As research continues to uncover new insights into its behavior and applications, m-(2-Fluorophenoxy)toluene is likely to play an increasingly important role in advancing our understanding and utilization of organic compounds.
78850-78-9 (m-(2-Fluorophenoxy)toluene) Related Products
- 109418-70-4(Methylium, (3-fluoro-4-methoxyphenyl)- (9CI))
- 64465-63-0(4-(4-Fluoro-3-methoxyphenyl)phenol)
- 399-55-3(2-Fluoro-1-methoxy-4-methylbenzene)
- 63762-78-7(2-Fluoro-5-methylanisole)
- 447462-92-2(Phenol,2-fluoro-3-methoxy-5-methyl-)
- 1261957-92-9(3-(4-Fluoro-3-methoxyphenyl)phenol)
- 74483-53-7(Benzene,1-fluoro-4-methyl-2-phenoxy-)
- 68359-53-5((4-Fluoro-3-phenoxyphenyl)methanol)
- 1262001-85-3(2-fluoro-5-(3-methoxyphenyl)phenol)
- 951885-64-6(2-Fluoro-1-methoxy-3-methylbenzene)